Cas no 2228890-81-9 (tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate)

Technical Introduction: tert-Butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate is a specialized carbamate derivative featuring a 1-acetylcyclopropyl substituent and a chloro group on the phenyl ring. This compound is of interest in synthetic and medicinal chemistry due to its structural complexity, which combines a sterically hindered tert-butoxycarbonyl (Boc) protecting group with a reactive acetylcyclopropyl moiety. The presence of the chlorophenyl group enhances its utility as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of protease inhibitors or agrochemicals. Its stability under standard conditions and compatibility with further functionalization make it a versatile building block for targeted organic transformations.
tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate structure
2228890-81-9 structure
Product Name:tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate
CAS No:2228890-81-9
MF:C16H20ClNO3
MW:309.787903785706
CID:5975396
PubChem ID:165971945
Update Time:2025-05-20

tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate
    • 2228890-81-9
    • EN300-1871598
    • tert-butyl N-[3-(1-acetylcyclopropyl)-4-chlorophenyl]carbamate
    • Inchi: 1S/C16H20ClNO3/c1-10(19)16(7-8-16)12-9-11(5-6-13(12)17)18-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20)
    • InChI Key: HQQUHURDYKQROK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C1(C(C)=O)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 309.1131712g/mol
  • Monoisotopic Mass: 309.1131712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate

Research Brief on tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate (CAS: 2228890-81-9) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate (CAS: 2228890-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and carbamate functional groups, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, particularly in the context of targeted therapies for various diseases.

One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have optimized synthetic pathways to produce tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate with high yield and purity, which is critical for subsequent pharmacological evaluations. The compound's structural features, including the acetylcyclopropyl moiety, are believed to contribute to its stability and bioavailability, making it a valuable candidate for further development.

In terms of biological activity, preliminary studies have indicated that tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate exhibits moderate inhibitory effects on certain enzymatic targets. For instance, it has been tested against a range of kinases and proteases, with some promising results suggesting its potential as a lead compound for kinase inhibitors. These findings are particularly relevant in the context of cancer research, where kinase inhibitors play a crucial role in targeted therapy.

Furthermore, the compound's pharmacokinetic properties have been investigated in animal models. Studies have shown that it possesses favorable absorption and distribution profiles, although further optimization may be required to enhance its metabolic stability. These insights are invaluable for the design of derivatives with improved efficacy and reduced toxicity, which is a common goal in medicinal chemistry.

Another noteworthy aspect of tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate is its potential application in the development of novel antimicrobial agents. Recent in vitro assays have demonstrated its activity against a panel of bacterial and fungal strains, highlighting its versatility as a pharmacophore. Researchers are now exploring the mechanism of action underlying these effects, which could pave the way for new antibiotics in an era of increasing antimicrobial resistance.

In conclusion, tert-butyl N-3-(1-acetylcyclopropyl)-4-chlorophenylcarbamate (CAS: 2228890-81-9) represents a promising scaffold in pharmaceutical research. Its synthetic accessibility, combined with its diverse biological activities, makes it a compelling subject for further investigation. Future studies should focus on elucidating its molecular targets, optimizing its pharmacological properties, and exploring its therapeutic potential in preclinical models. The continued exploration of this compound could yield significant advancements in drug discovery and development.

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